1-(2-Ethoxy-5-propylphenyl)ethanamine is an organic compound classified as an arylalkylamine. It possesses a phenethylamine structure, which is characterized by an ethylamine moiety attached to a substituted aromatic ring. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The compound can be synthesized through various chemical methods, with some approaches detailed in patents and scientific literature. For instance, methods for synthesizing optically active amines, including derivatives similar to 1-(2-Ethoxy-5-propylphenyl)ethanamine, have been documented in patent literature .
1-(2-Ethoxy-5-propylphenyl)ethanamine falls under the category of amines, specifically secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. The structural classification highlights its potential as a psychoactive substance, similar to other phenethylamines that exhibit varying degrees of biological activity.
The synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine can be approached through several methods:
The synthesis typically requires controlled conditions to ensure high yields and purity. For example, temperature control and the use of solvents such as ethanol or ether are critical during the reaction phases .
The molecular formula for 1-(2-Ethoxy-5-propylphenyl)ethanamine is , with a molecular weight of approximately 219.30 g/mol. The structure features:
The compound's InChI key is FDDGURVZELXKTB-UHFFFAOYSA-N, which aids in its identification in chemical databases . The structural representation can be visualized using molecular modeling software or chemical drawing tools.
1-(2-Ethoxy-5-propylphenyl)ethanamine can participate in several chemical reactions typical of amines:
Reactions involving this compound often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions or degradation .
The mechanism of action for 1-(2-Ethoxy-5-propylphenyl)ethanamine involves its interaction with neurotransmitter systems. Similar compounds have been shown to act on serotonin receptors and dopamine pathways, which are critical for mood regulation and cognitive functions.
Research indicates that arylalkylamines can modulate neurotransmitter release and receptor activity, potentially leading to psychoactive effects. The precise mechanism may vary depending on structural modifications and receptor affinity .
Relevant data regarding toxicity and safety classifications indicate that it should be handled with care due to potential irritant properties .
1-(2-Ethoxy-5-propylphenyl)ethanamine has potential applications in:
Research into similar compounds has provided insights into their structure-activity relationships, aiding in the design of more effective drugs .
Substituted phenethylamines constitute a cornerstone of neuropharmacology, with mescaline (3,4,5-trimethoxyphenethylamine) representing the earliest structural template for psychedelic activity. The 1960s witnessed systematic exploration of ring substitutions, revealing that alkoxy group positioning (particularly 2,4,5-trisubstitution) dramatically influences serotonin receptor affinity. Alexander Shulgin’s seminal work cataloged over 200 analogs, establishing that N-alkyl chain length and methoxy group orientation govern psychoactive potency and qualitative effects [4] [6]. DOM (2,5-dimethoxy-4-methylamphetamine) emerged as a key scaffold where 4-methyl substitution conferred ~100-fold increased potency over mescaline, cementing the importance of C4 hydrophobic pockets in 5-HT₂A receptor binding [6]. Contemporary research has shifted toward non-hallucinogenic derivatives like Ariadne (2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane), where α-alkyl chain extension attenuates psychedelic effects while retaining therapeutic potential in Parkinson’s and psychosis models [6]. This historical trajectory underscores phenethylamines as versatile molecular frameworks for CNS drug development.
Table 1: Structural Evolution of Key Phenethylamine Scaffolds
| Compound | R5 Substituent | R2 Substituent | α-Substitution | Neuropharmacological Significance |
|---|---|---|---|---|
| Mescaline | H | OCH₃ | None | Prototype natural psychedelic |
| DOM | CH₃ | OCH₃ | None | High-potency synthetic hallucinogen |
| Ariadne (BL-3912A) | CH₃ | OCH₃ | α-Propyl | Non-hallucinogenic 5-HT₂A agonist (clinical phase II) |
| Target Compound | C₃H₇ (propyl) | OC₂H₅ (ethoxy) | None | Underexplored 5-alkyl/2-ethoxy combination |
The oxygen atom at the 2-position exhibits profound stereoelectronic consequences when methoxy (-OCH₃) is replaced by ethoxy (-OC₂H₅). Ethoxy groups confer:
Synthetic routes to 2-ethoxy-5-propyl isomers typically employ:
C5 substituents critically modulate receptor interaction landscapes:
Table 2: Pharmacological Impact of C5 Substituents in 2-Ethoxyphenethylamines
| C5 Substituent | Van der Waals Volume (ų) | 5-HT₂A Binding Ki (nM) | β-Arrestin Recruitment Efficacy | Behavioral Phenotype |
|---|---|---|---|---|
| H | 0 | 520 ± 45 | 12% ± 3 | Inactive |
| CH₃ (methyl) | 23 | 14 ± 2.1 | 82% ± 6 | Hallucinogenic (HTR⁺⁺⁺) |
| C₂H₅ (ethyl) | 52 | 89 ± 11 | 47% ± 5 | Mild HTR |
| C₃H₇ (propyl) | 74 | ≈220* | ≈30%* | Non-hallucinogenic (HTR⁻) |
*Extrapolated from analogous 2-methoxy derivatives [4] [6]
Propyl’s extended carbon chain may engage auxiliary lipid-facing regions near the 5-HT₂A orthosteric site, a hypothesis supported by molecular dynamics simulations showing interactions with Val156, Ser159, and Phe339 [6]. This unique engagement profile suggests propyl derivatives could activate neuroplasticity pathways without inducing head-twitch responses in rodents—a behavioral proxy for human hallucinogenesis.
Despite promising clinical data for Ariadne (5-methyl/α-propyl analog), systematic studies on 5-propyl/2-ethoxy combinations remain absent. Critical unresolved questions include:
Bristol-Myers’ unpublished clinical observations on Ariadne suggest 5-alkyl analogs promote rapid antipsychotic and pro-cognitive effects without hallucinosis, highlighting the therapeutic potential of this chemical space. The deliberate exploration of propyl at C5—positioned between understudied ethyl and butyl chains—represents a strategic opportunity to elucidate steric-activity relationships in next-generation neurotherapeutics.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5